molecular formula C16H17N5O4 B12935493 (2R,3S,5R)-5-(6-Amino-8-(4-hydroxyphenyl)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol

(2R,3S,5R)-5-(6-Amino-8-(4-hydroxyphenyl)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol

Cat. No.: B12935493
M. Wt: 343.34 g/mol
InChI Key: BKTUOSRVZOPYJG-QJPTWQEYSA-N
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Description

The compound “(2R,3S,5R)-5-(6-Amino-8-(4-hydroxyphenyl)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol” is a complex organic molecule that features a purine base attached to a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:

    Formation of the purine base: This can be achieved through the condensation of appropriate amines and aldehydes.

    Attachment of the hydroxyphenyl group: This step may involve a substitution reaction where a hydroxyphenyl group is introduced to the purine base.

    Formation of the tetrahydrofuran ring: This can be synthesized through cyclization reactions involving hydroxymethyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The hydroxyphenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the amino group may yield primary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antiviral or anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, in a biological context, it may bind to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A nucleoside with a similar purine base structure.

    Guanosine: Another nucleoside with a purine base, but with different functional groups.

    Ribavirin: An antiviral compound with a similar purine base structure.

Uniqueness

The uniqueness of “(2R,3S,5R)-5-(6-Amino-8-(4-hydroxyphenyl)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol” lies in its specific functional groups and stereochemistry, which may confer unique properties and applications compared to other similar compounds.

Properties

Molecular Formula

C16H17N5O4

Molecular Weight

343.34 g/mol

IUPAC Name

(2R,3S,5R)-5-[6-amino-8-(4-hydroxyphenyl)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C16H17N5O4/c17-14-13-16(19-7-18-14)21(12-5-10(24)11(6-22)25-12)15(20-13)8-1-3-9(23)4-2-8/h1-4,7,10-12,22-24H,5-6H2,(H2,17,18,19)/t10-,11+,12+/m0/s1

InChI Key

BKTUOSRVZOPYJG-QJPTWQEYSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C(=NC3=C(N=CN=C32)N)C4=CC=C(C=C4)O)CO)O

Canonical SMILES

C1C(C(OC1N2C(=NC3=C(N=CN=C32)N)C4=CC=C(C=C4)O)CO)O

Origin of Product

United States

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